molecular formula C11H14Cl2O3 B13352730 4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol

4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol

Cat. No.: B13352730
M. Wt: 265.13 g/mol
InChI Key: PLYSCRTVQCGZNZ-UHFFFAOYSA-N
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Description

4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a dichloropropyl group attached to the phenol ring, along with two methoxy groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol typically involves the reaction of 2,6-dimethoxyphenol with 1,2-dichloropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The dichloropropyl group can be reduced to form propyl derivatives.

    Substitution: The chlorine atoms in the dichloropropyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Propyl derivatives of the original compound.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dichloropropyl group can interact with hydrophobic regions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloropropane: A related compound with similar chemical properties but lacking the phenol and methoxy groups.

    2,6-Dimethoxyphenol: Shares the phenol and methoxy groups but lacks the dichloropropyl group.

    4-Chlorophenol: Contains a phenol group with a single chlorine atom, differing in the substitution pattern.

Uniqueness

4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol is unique due to the combination of the dichloropropyl group and the methoxy-substituted phenol ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14Cl2O3

Molecular Weight

265.13 g/mol

IUPAC Name

4-(1,2-dichloropropyl)-2,6-dimethoxyphenol

InChI

InChI=1S/C11H14Cl2O3/c1-6(12)10(13)7-4-8(15-2)11(14)9(5-7)16-3/h4-6,10,14H,1-3H3

InChI Key

PLYSCRTVQCGZNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C(=C1)OC)O)OC)Cl)Cl

Origin of Product

United States

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